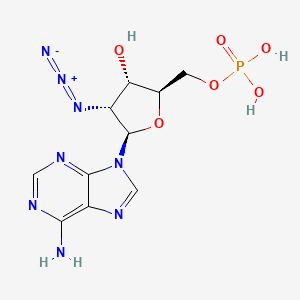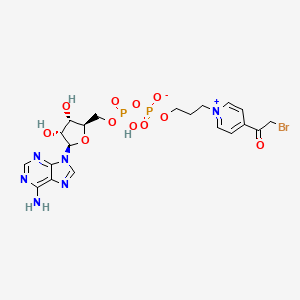
DL-Pantothenic acid
Overview
Description
Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin that is essential for various biological functions. It was first isolated by R.J. Williams in 1933 and named due to its widespread occurrence in nature (from the Greek word “pantos,” meaning “everywhere”) . Pantothenic acid is a key component of coenzyme A, which is crucial for the metabolism of carbohydrates, fats, and proteins . The racemic form of pantothenic acid is a mixture of its two enantiomers, D-pantothenic acid and L-pantothenic acid, with only the D-form being biologically active .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantothenic acid can be synthesized through chemical, chemo-enzymatic, and biological routes. The chemical synthesis involves the condensation of pantoic acid with β-alanine . High-yielding chemical methods are limited by the formation of racemic mixtures and the use of toxic chemicals . Chemo-enzymatic methods involve the use of enzymes to catalyze specific steps in the synthesis, improving yield and reducing the need for toxic reagents .
Industrial Production Methods: Microbial fermentation is a promising method for the industrial production of pantothenic acid. Metabolic engineering of microorganisms such as Bacillus megaterium has been employed to enhance the production of D-pantothenic acid . This method involves the overexpression of key genes involved in the biosynthesis of pantoic acid and β-alanine, as well as the optimization of fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: Pantothenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Pantothenic acid can be oxidized to form pantothenate.
Reduction: Reduction reactions can convert pantothenic acid to its alcohol analog, panthenol.
Substitution: Substitution reactions can occur at the amide bond, leading to the formation of various derivatives.
Major Products Formed: The major products formed from these reactions include pantothenate, panthenol, and various pantothenic acid derivatives .
Scientific Research Applications
Pantothenic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of coenzyme A and other biologically active molecules.
Biology: Essential for the growth and metabolism of various organisms.
Medicine: Used in the treatment of metabolic disorders, wound healing, and as a dietary supplement.
Industry: Employed in the fortification of foods and in the production of cosmetics and pharmaceuticals.
Mechanism of Action
Pantothenic acid exerts its effects by being incorporated into coenzyme A and acyl carrier protein . Coenzyme A is involved in the metabolism of carbohydrates, fats, and proteins, while acyl carrier protein plays a key role in fatty acid biosynthesis . The active site of coenzyme A contains a thiol group that binds to acyl groups, facilitating their transfer in various biochemical reactions . Pantothenic acid also protects cells against oxidative damage by increasing the levels of glutathione .
Comparison with Similar Compounds
Pantothenic acid is similar to other B vitamins in its role as a coenzyme precursor. it is unique in its involvement in the synthesis of coenzyme A and acyl carrier protein . Similar compounds include:
Pantothenol: An alcohol analog of pantothenic acid used in cosmetics.
Pantethine: A dimeric form of pantothenic acid used as a dietary supplement.
Calcium Pantothenate: A salt form of pantothenic acid used in supplements.
Pantothenic acid stands out due to its essential role in energy metabolism and its widespread occurrence in nature .
Properties
IUPAC Name |
3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047229 | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-54-2 | |
| Record name | (±)-Pantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Pantothenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOTHENIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Y94D1203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)












